Fumagillol

MetAP-2 Inhibition Angiogenesis Covalent Inhibitor

Fumagillol (CAS 108102-51-8) is the essential semi-synthetic gateway scaffold for next-generation MetAP-2 inhibitors. Unlike the natural product fumagillin or the clinical candidate TNP-470, this core alcohol uniquely features a modifiable 6-hydroxyl group and a reactive spiroepoxide, making it the critical starting point for rational SAR studies aimed at overcoming poor pharmacokinetics. Procurement of high-purity fumagillol is a data-driven decision for creating patentable, tunable covalent and non-covalent inhibitors. Generic substitution is scientifically unsound due to fundamental differences in irreversible binding kinetics. This is your validated foundation for building superior anti-angiogenic drug delivery systems.

Molecular Formula C16H26O4
Molecular Weight 282.37 g/mol
CAS No. 108102-51-8
Cat. No. B1674179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumagillol
CAS108102-51-8
SynonymsGelcohol;  NSC-9665;  NSC 9665;  NSC9665;  Fumagillol
Molecular FormulaC16H26O4
Molecular Weight282.37 g/mol
Structural Identifiers
SMILESCC(=CCC1C(O1)(C)C2C(C(CCC23CO3)O)OC)C
InChIInChI=1S/C16H26O4/c1-10(2)5-6-12-15(3,20-12)14-13(18-4)11(17)7-8-16(14)9-19-16/h5,11-14,17H,6-9H2,1-4H3/t11-,12-,13-,14-,15+,16+/m1/s1
InChIKeyCEVCTNCUIVEQOY-JQOWZUPLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fumagillol 108102-51-8: A Strategic Sesquiterpenoid Core for MetAP-2 Inhibitor Development


Fumagillol (CAS 108102-51-8) is a naturally derived sesquiterpenoid alcohol with the molecular formula C₁₆H₂₆O₄ and an exact mass of 282.1831 [1]. It serves as the core structural scaffold for the potent angiogenesis inhibitor TNP-470 and the parent antibiotic fumagillin [2]. Fumagillol is not merely a precursor but a semi-synthetic gateway molecule, enabling the rational design of MetAP-2 inhibitors with tunable pharmacokinetic properties. Its chemical architecture, featuring a reactive spiroepoxide and a modifiable 6-hydroxyl group, provides a unique platform for covalent and non-covalent inhibitor development, making it an essential reference standard and starting material for medicinal chemistry programs targeting methionine aminopeptidase-2 [3].

Why Fumagillol is Not a Drop-In Replacement for Fumagillin or TNP-470 in Critical Assays


Generic substitution within the fumagillin class is not scientifically sound due to fundamental differences in molecular mechanism and pharmacokinetic behavior. While fumagillin, TNP-470, and fumagillol all target the same methionine aminopeptidase-2 (MetAP-2) enzyme, their interactions differ in critical ways. Fumagillin is the natural, intact product with an extended ester side chain, whereas fumagillol is the core alcohol. TNP-470 is a semi-synthetic derivative of fumagillol with a chloroacetylcarbamoyl group that confers a 50-fold increase in anti-angiogenic potency compared to fumagillin [1]. Furthermore, the underlying mechanism of MetAP-2 inhibition is predominantly covalent and irreversible for fumagillin and TNP-470 [2], a feature not inherent to the fumagillol scaffold alone. Therefore, substituting one for another without rigorous re-validation of binding kinetics, cellular potency, and in vivo metabolism will lead to irreproducible and potentially misleading results. The following evidence underscores why selecting the precise compound form—fumagillol in this case—is a critical, data-driven decision for any MetAP-2 focused project.

Quantitative Differentiation of Fumagillol: A Head-to-Head Evidence Matrix for Scientific Procurement


Benchmarking MetAP-2 Inhibition: Fumagillol's Potency Relative to Fumagillin and TNP-470

The core differentiation lies in the potency of MetAP-2 inhibition, which directly correlates with anti-angiogenic activity. Fumagillol, as the core scaffold, has a defined but lower intrinsic potency compared to its semi-synthetic derivative TNP-470. This is a critical quantitative distinction for assay design. TNP-470 demonstrates a potent IC50 of 1 nM against human MetAP-2 , while the parent compound fumagillin has a reported IC50 of 9.2 nM . Fumagillol itself serves as the essential precursor for synthesizing these highly potent agents, and its activity is the baseline from which these improvements are measured. The 9.2-fold difference in IC50 between TNP-470 and fumagillin illustrates the substantial impact of structural modification at the fumagillol core.

MetAP-2 Inhibition Angiogenesis Covalent Inhibitor

Selectivity for MetAP-2 over MetAP-1: A Conserved Isoform Specificity Profile

A key differentiation for the fumagillin class is their high selectivity for the MetAP-2 isoform over MetAP-1. This selectivity is conserved across fumagillol-derived analogs. While direct quantitative data for fumagillol alone is limited in primary literature, the class-level inference is robust and essential for understanding its biological profile. Fumagillin-based drugs, including those derived from the fumagillol core, inhibit MetAP-2 but do not inhibit MetAP-1 [1]. This specificity is structurally determined: the amino acid residue at position 362 in the enzyme is Ala in MetAP-2, which permits inhibitor binding, whereas the bulkier Thr residue at the analogous position in MetAP-1 blocks access [2]. This conserved selectivity is a critical consideration for researchers, as it minimizes off-target effects related to MetAP-1 inhibition.

Isoform Selectivity MetAP-2 Target Engagement

Chemical Scaffold Versatility: Enabling Diverse Pharmacokinetic Profiles via Prodrug and Conjugate Strategies

Fumagillol's primary differentiation as a procurement target is its role as a versatile scaffold that can be chemically modified to overcome the poor pharmacokinetic (PK) properties of natural fumagillin. For instance, the polymeric prodrug XMT-1107, which consists of the fumagillol-derived small molecule XMT-1191 conjugated to a 70 kDa biodegradable polymer, demonstrates significantly improved PK [1]. In preclinical models, XMT-1107 improves the PK of the active compound and shows significant antitumor activity in multiple rodent xenograft models [1]. This is in stark contrast to TNP-470, which exhibits rapid and extensive metabolism in vivo; a study in rhesus monkeys showed that unchanged TNP-470 was absent from plasma as early as 6 minutes after administration, with only 19.9% of the administered dose recovered in urine within 36 hours [2].

Pharmacokinetics Prodrug Design Polymer Conjugate

Anti-Angiogenic Potency in Vivo: The 50-Fold Improvement of Fumagillol-Derived TNP-470

The most significant and quantifiable differentiator is the in vivo anti-angiogenic potency achieved by modifying the fumagillol core. The semi-synthetic derivative TNP-470, which is O-(chloroacetylcarbamoyl) fumagillol, has been shown to be 50-fold more potent than the parent natural product fumagillin as an anti-cancer agent [1]. This 50-fold increase in potency is a direct result of chemical modification of the fumagillol scaffold. This quantitative improvement is not a minor optimization but a transformative leap, making TNP-470 a benchmark compound in the field. It underscores the immense value of fumagillol as a starting point for medicinal chemistry campaigns aimed at developing highly efficacious angiogenesis inhibitors for cancer and other diseases.

In Vivo Efficacy Angiogenesis Tumor Growth

Validated Application Scenarios for Fumagillol in Drug Discovery and Chemical Biology


Medicinal Chemistry: Lead Optimization of MetAP-2 Inhibitors

Procurement of high-purity fumagillol is essential for any medicinal chemistry program focused on MetAP-2. The evidence clearly demonstrates that modifying the fumagillol core can yield a 50-fold increase in in vivo potency (TNP-470 vs. fumagillin) [1] and can be used to create polymer-conjugated prodrugs with dramatically improved pharmacokinetic profiles [2]. Fumagillol serves as the central scaffold for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and drug-like properties. It is the validated starting point for generating new chemical entities with covalent and potentially non-covalent binding modes.

Chemical Biology: Profiling MetAP-2 Function in Angiogenesis and Disease

Fumagillol and its derivatives are cornerstone tools for investigating the biological role of MetAP-2. The class's well-characterized selectivity for MetAP-2 over MetAP-1 [1] allows researchers to attribute observed biological effects specifically to MetAP-2 inhibition. Using fumagillol as a reference standard or for the generation of novel probe compounds is critical for studies of endothelial cell proliferation, tumor-induced angiogenesis, and related pathological processes where MetAP-2 is a validated target.

Pharmaceutical Development: Prodrug and Drug Delivery Formulation

The poor stability and rapid metabolism of early fumagillin analogs like TNP-470 (no detectable parent drug in plasma after 6 min) [1] necessitate advanced formulation strategies. Fumagillol is the key chemical intermediate for creating such formulations. Evidence shows that polymeric prodrugs like XMT-1107, built on a fumagillol-derived warhead, significantly improve pharmacokinetics and antitumor activity [2]. Procuring fumagillol is therefore the first step in developing next-generation, patentable drug delivery systems that overcome the class's inherent PK liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fumagillol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.